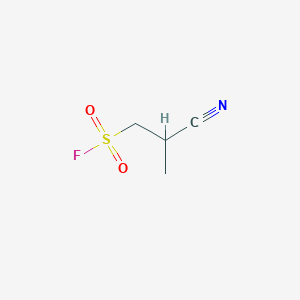

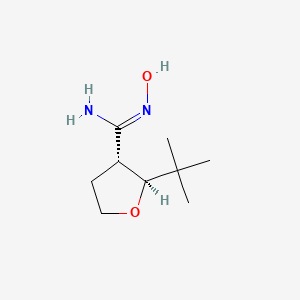

![molecular formula C13H9N3O2 B2606929 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine CAS No. 304685-51-6](/img/structure/B2606929.png)

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

Overview

Description

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a compound with the molecular formula C13H9N3O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine contains a total of 29 bonds; 20 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 nitro group (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is involved in a variety of chemical reactions. For instance, a metal-free sequential dual oxidative amination of C (sp3)-H bonds under ambient conditions affords imidazo[1,5-a]pyridines in very good yields . The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine include a molecular weight of 239.230 Da and a monoisotopic mass of 239.069473 Da . More specific properties such as melting point, boiling point, density, and refractive index are not available in the retrieved papers.Scientific Research Applications

Synthesis and Chemical Properties

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is used in the synthesis of complex chemical structures and has significant implications in the field of organic chemistry. It serves as a backbone for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, which are valuable in diversity-oriented synthesis (DOS). DOS aims to efficiently generate small molecules with diverse structures, and compounds derived from this process have shown promising antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

Additionally, the structural and photophysical properties of ReL(CO)3Cl complexes containing 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, including 3-(3-nitrophenyl) variants, have been thoroughly studied, showcasing their potential in applications requiring high-energy singlet emissions and ligand-centered triplet emissions (Garino et al., 2008).

Biological and Medicinal Applications

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold, closely related to the 3-(3-Nitrophenyl) variant, is considered a privileged structure due to its wide range of biological activities. The synthesis and functionalization of these compounds, especially at specific positions, allow for the exploration of their emerging medicinal potential, further evidenced by the commercialization of certain drugs (Sharma & Prasher, 2022).

In a related vein, novel imidazo[1,2-a]pyridine based organoselenium compounds have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant activity against certain bacterial and fungal strains, with potential synergistic effects when combined with existing antibiotic drugs (Kumar et al., 2016).

Material Science and Luminescence Applications

In material science, derivatives of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine have been investigated for their photophysical properties. Specifically, a series of 1,3-diarylated derivatives were synthesized and characterized, showing remarkable Stokes' shift range and the potential to be utilized as luminescent low-cost materials, with applications possibly extending to optoelectronics and sensors (Volpi et al., 2017).

Safety And Hazards

While specific safety and hazard information for 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTGZHHDHITSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320009 | |

| Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine | |

CAS RN |

304685-51-6 | |

| Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

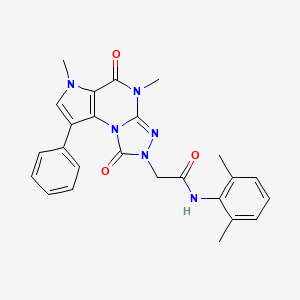

![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606847.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)

![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)

![(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2606853.png)

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2606857.png)

![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)